N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500007
InChI: InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Molecular Formula: C37H48N4O5
Molecular Weight: 628.8 g/mol

N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

CAS No.:

Cat. No.: VC13500007

Molecular Formula: C37H48N4O5

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide -

Specification

Molecular Formula C37H48N4O5
Molecular Weight 628.8 g/mol
IUPAC Name N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide
Standard InChI InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1
Standard InChI Key KJHKTHWMRKYKJE-QZKHDZGUSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Introduction

Structural Features and Stereochemical Configuration

Core Architecture

The compound’s backbone consists of a hexan-2-yl chain with stereochemical configurations at positions 2S, 4S, and 5S . Key substituents include:

  • A 2-(2,6-dimethylphenoxy)acetamido group at position 5, introducing a sterically hindered aromatic moiety.

  • Hydroxyl and diphenyl groups at positions 4 and 1/6, respectively, enhancing hydrophobicity and hydrogen-bonding potential.

  • A 3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide side chain at position 2, featuring a tetrahydropyrimidinone heterocycle known for participating in enzyme active-site interactions .

The tetrahydropyrimidinone ring (C₄H₆N₂O) contributes to conformational rigidity, while the 2,6-dimethylphenoxy group (C₈H₉O) may influence membrane permeability .

Stereochemical Significance

The 2S,4S,5S configuration ensures spatial alignment of functional groups, critical for target binding. For example, the hydroxyl group at position 4 likely engages in hydrogen bonding, mimicking natural substrates in enzymatic processes . Comparative analysis with the structurally related Lopinavir impurity R (PubChem CID 71587880) reveals that minor modifications to the acetamido or tetrahydropyrimidinone groups significantly alter bioactivity .

Synthetic Approaches and Intermediate Characterization

Key Synthetic Intermediates

The synthesis of this compound likely involves intermediates such as tert-butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 192725-45-4), a protected derivative with a molecular weight of 546.7 g/mol . This intermediate employs a tert-butyl carbamate (Boc) group to shield the amine during coupling reactions, a strategy common in peptide synthesis .

Table 1: Intermediate Properties

PropertyValue
Molecular FormulaC₃₃H₄₂N₂O₅
Molecular Weight546.7 g/mol
Purity97%
StorageGlass bottle, 250 mg
Target ClassInteraction MechanismRelevance to Structure
HIV-1 ProteaseTransition-state mimicryTetrahydropyrimidinone ring
Serine ProteasesHydrogen bonding with catalytic triadHydroxyl and amide groups
KinasesHydrophobic pocket occupancyDiphenyl and methyl groups

Physicochemical Properties and Stability

Solubility and Lipophilicity

Future Directions and Research Gaps

Synthetic Optimization

Efforts should focus on:

  • Stereoselective synthesis to avoid diastereomer formation.

  • Green chemistry approaches to reduce reliance on hazardous coupling reagents .

Biological Profiling

Priority areas include:

  • In vitro antiviral assays against HIV-1 and related retroviruses.

  • Crystallographic studies to elucidate binding modes with protease targets.

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